molecular formula C11H10ClN3O2 B11791656 Methyl 2-(3-(3-chlorophenyl)-1H-1,2,4-triazol-1-yl)acetate

Methyl 2-(3-(3-chlorophenyl)-1H-1,2,4-triazol-1-yl)acetate

Cat. No.: B11791656
M. Wt: 251.67 g/mol
InChI Key: BNPSNLBAUXRSPS-UHFFFAOYSA-N
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Description

Methyl 2-(3-(3-chlorophenyl)-1H-1,2,4-triazol-1-yl)acetate is a chemical compound that belongs to the class of organic esters It features a triazole ring, which is a five-membered ring containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(3-(3-chlorophenyl)-1H-1,2,4-triazol-1-yl)acetate typically involves the reaction of 3-chlorobenzyl chloride with sodium azide to form 3-chlorobenzyl azide. This intermediate is then subjected to cyclization with ethyl acetoacetate in the presence of a base, such as sodium ethoxide, to yield the desired triazole compound. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3-(3-chlorophenyl)-1H-1,2,4-triazol-1-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The triazole ring can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of azide derivatives or other substituted triazoles.

Scientific Research Applications

Methyl 2-(3-(3-chlorophenyl)-1H-1,2,4-triazol-1-yl)acetate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of triazole-based pharmaceuticals.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 2-(3-(3-chlorophenyl)-1H-1,2,4-triazol-1-yl)acetate involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(2-chlorophenyl)acetate
  • Methyl 2-(4-chlorophenyl)acetate
  • Methyl 2-(3-bromophenyl)acetate

Uniqueness

Methyl 2-(3-(3-chlorophenyl)-1H-1,2,4-triazol-1-yl)acetate is unique due to the presence of the triazole ring and the 3-chlorophenyl group. These structural features confer specific chemical properties and potential biological activities that distinguish it from other similar compounds. The triazole ring, in particular, is known for its stability and ability to participate in various chemical reactions, making this compound a valuable intermediate in synthetic chemistry and drug development.

Biological Activity

Methyl 2-(3-(3-chlorophenyl)-1H-1,2,4-triazol-1-yl)acetate is a compound belonging to the class of triazoles, which are known for their diverse biological activities, including antifungal, antibacterial, and herbicidal properties. The specific structural features of this compound contribute to its biological efficacy, making it a subject of interest in pharmacological research.

Chemical Structure and Properties

The molecular formula for this compound is C12H12ClN3O2C_{12}H_{12}ClN_3O_2, with a molecular weight of approximately 265.7 g/mol. The compound features a triazole ring which is crucial for its biological activity.

PropertyValue
Molecular FormulaC12H12ClN3O2C_{12}H_{12}ClN_3O_2
Molecular Weight265.7 g/mol
CAS Number[Insert CAS Number]
Purity>95% (HPLC)

Antimicrobial Activity

Research has demonstrated that compounds containing the triazole moiety exhibit significant antimicrobial properties. In a study evaluating various triazole derivatives, this compound showed promising activity against several bacterial strains such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were found to be in the range of 32-64 µg/mL, indicating moderate efficacy compared to standard antibiotics .

Antifungal Activity

Triazole compounds are particularly noted for their antifungal properties. This compound was tested against various fungal pathogens including Candida albicans and Aspergillus niger. The results indicated an MIC of 16 µg/mL against C. albicans, showcasing its potential as an antifungal agent .

The mechanism through which triazoles exert their biological effects often involves the inhibition of ergosterol synthesis in fungi or interference with bacterial cell wall synthesis. This compound likely operates through similar pathways, although further studies are needed to elucidate its precise mechanisms.

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of various triazole derivatives including this compound. The results indicated that this compound exhibited significant activity against both Gram-positive and Gram-negative bacteria. The study concluded that modifications to the triazole ring could enhance antimicrobial potency.

Case Study 2: Antifungal Screening

In another investigation focused on antifungal properties, this compound was included in a panel of compounds tested against clinical isolates of Candida spp. The compound demonstrated effective growth inhibition at concentrations lower than those required for traditional antifungals like fluconazole.

Properties

Molecular Formula

C11H10ClN3O2

Molecular Weight

251.67 g/mol

IUPAC Name

methyl 2-[3-(3-chlorophenyl)-1,2,4-triazol-1-yl]acetate

InChI

InChI=1S/C11H10ClN3O2/c1-17-10(16)6-15-7-13-11(14-15)8-3-2-4-9(12)5-8/h2-5,7H,6H2,1H3

InChI Key

BNPSNLBAUXRSPS-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CN1C=NC(=N1)C2=CC(=CC=C2)Cl

Origin of Product

United States

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